molecular formula C10H8NNaO7S2 B12666640 Sodium hydrogen 4-amino-5-hydroxynaphthalene-1,7-disulphonate CAS No. 40492-14-6

Sodium hydrogen 4-amino-5-hydroxynaphthalene-1,7-disulphonate

Cat. No.: B12666640
CAS No.: 40492-14-6
M. Wt: 341.3 g/mol
InChI Key: TUHQCZDYGQDOLL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium hydrogen 4-amino-5-hydroxynaphthalene-1,7-disulphonate is a chemical compound with the molecular formula C10H9NO7S2.Na. It is known for its applications in various scientific fields due to its unique chemical properties. This compound is often used in the synthesis of dyes and pigments, and it plays a significant role in various industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium hydrogen 4-amino-5-hydroxynaphthalene-1,7-disulphonate typically involves the sulfonation of 4-amino-5-hydroxynaphthalene. The reaction is carried out under controlled conditions to ensure the correct placement of sulfonic acid groups. The process involves the use of sulfuric acid and sodium hydroxide to achieve the desired product .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures a consistent and high-yield production of the compound. The reaction conditions are optimized to maintain the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Sodium hydrogen 4-amino-5-hydroxynaphthalene-1,7-disulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include naphthoquinones, substituted naphthalenes, and various amine derivatives .

Scientific Research Applications

Sodium hydrogen 4-amino-5-hydroxynaphthalene-1,7-disulphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium hydrogen 4-amino-5-hydroxynaphthalene-1,7-disulphonate involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in substitution reactions. It also has the ability to form complexes with metal ions, which can influence its reactivity and applications in catalysis .

Comparison with Similar Compounds

Uniqueness: Sodium hydrogen 4-amino-5-hydroxynaphthalene-1,7-disulphonate is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of certain dyes and pharmaceuticals .

Properties

CAS No.

40492-14-6

Molecular Formula

C10H8NNaO7S2

Molecular Weight

341.3 g/mol

IUPAC Name

sodium;5-amino-4-hydroxy-8-sulfonaphthalene-2-sulfonate

InChI

InChI=1S/C10H9NO7S2.Na/c11-7-1-2-9(20(16,17)18)6-3-5(19(13,14)15)4-8(12)10(6)7;/h1-4,12H,11H2,(H,13,14,15)(H,16,17,18);/q;+1/p-1

InChI Key

TUHQCZDYGQDOLL-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C2C=C(C=C(C2=C1N)O)S(=O)(=O)[O-])S(=O)(=O)O.[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.